N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole, imidazole, and pyridazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been synthesized and applied as colorimetric sensors for fluoride and acetate ions .
Mode of Action
It’s known that benzothiazole-based schiff bases can form hydrogen bonds with –oh and –nh protons, and subsequently deprotonate the most acidic protons upon addition of excess fluoride and acetate ions .
Biochemical Pathways
The formation of hydrogen bonds and subsequent deprotonation can potentially affect various biochemical pathways, particularly those involving ion transport and signal transduction .
Result of Action
Benzothiazole-based compounds have been shown to exhibit potent cytotoxicity against certain human cancer cell lines .
Action Environment
It’s known that the fluorescence properties of benzothiazole-based compounds can be influenced by the presence of certain ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or potassium thiocyanate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Shares the benzo[d]imidazole moiety and is used in similar synthetic applications.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Features the benzo[d]thiazole group and is studied for its biological activities.
Uniqueness
N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique combination of benzo[d]thiazole , imidazole , and pyridazine moieties, which contribute to its diverse biological activities. The molecular formula is C14H12N4O1S, with a molecular weight of approximately 284.34 g/mol.
Biological Activities
Antitumor Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 2.12 ± 0.21 | 2D Assay |
HCC827 | 5.13 ± 0.97 | 2D Assay |
NCI-H358 | 0.85 ± 0.05 | 2D Assay |
These results suggest that the compound has a potent effect on lung cancer cells, with lower IC50 values indicating higher potency against these cell lines .
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated against various pathogens. Studies employing broth microdilution methods demonstrated that it possesses activity against both Gram-negative and Gram-positive bacteria, as well as eukaryotic organisms like Saccharomyces cerevisiae. The results are summarized in the following table:
Microorganism | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Saccharomyces cerevisiae | Promising |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly concerning its interaction with specific kinases. For instance, it has been noted to inhibit adaptor-associated kinase 1 (AAK1), which is involved in clathrin-mediated endocytosis—a critical process for cellular uptake of various substances . The inhibitory effects were quantified with an IC50 value indicating its efficacy in modulating this pathway.
Case Studies
A notable case study involved the synthesis and biological evaluation of similar compounds within the same structural class. Researchers synthesized several derivatives and assessed their biological activities, revealing a consistent pattern where modifications to the imidazole or pyridazine rings significantly influenced their antitumor efficacy and selectivity against cancer cell lines .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWLMNONBHSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.